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Compound of Interest

Compound Name: Decylamine

Cat. No.: B041302 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data for decylamine. Detailed experimental

protocols and structured data tables are presented to facilitate its identification and

characterization in a laboratory setting.

Spectroscopic Data Summary
The following sections provide a detailed analysis of the 1H NMR, 13C NMR, IR, and Mass

Spectrometry data for decylamine.

1H Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum of decylamine is characterized by signals corresponding to the protons

of the ten-carbon alkyl chain and the amine group. The chemical shifts are influenced by the

electronegativity of the adjacent nitrogen atom.

Table 1: Predicted 1H NMR Spectral Data for Decylamine (CDCl₃, 400 MHz)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

2.68 Triplet 2H -CH₂-NH₂ (C1)

1.48 Quintet 2H -CH₂-CH₂-NH₂ (C2)

1.26 Multiplet 14H -(CH₂)₇- (C3-C9)

1.10 Singlet (broad) 2H -NH₂

0.88 Triplet 3H -CH₃ (C10)

Disclaimer: The 1H NMR data presented in this table is predicted based on established

chemical shift theory and may not reflect experimentally observed values precisely.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy
The 13C NMR spectrum provides information on the carbon framework of the decylamine
molecule. The carbon atom attached to the nitrogen atom (C1) is significantly deshielded.

Table 2: Predicted 13C NMR Spectral Data for Decylamine (CDCl₃, 100 MHz)

Chemical Shift (ppm) Assignment

42.2 C1 (-CH₂-NH₂)

34.0 C2

31.9 C8

29.6 C4, C5, C6, C7

29.3 C3

26.8 C9

22.7 C10

14.1 -CH₃
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Disclaimer: The 13C NMR data presented in this table is predicted based on established

chemical shift theory and may not reflect experimentally observed values precisely.

Infrared (IR) Spectroscopy
The IR spectrum of decylamine, a primary amine, displays characteristic absorption bands

corresponding to N-H and C-H stretching and bending vibrations.[1]

Table 3: Characteristic IR Absorption Peaks for Decylamine

Wavenumber (cm⁻¹) Intensity Vibrational Mode

3380 - 3250 Medium, two bands
N-H symmetric and

asymmetric stretching

2955 - 2845 Strong C-H stretching (alkyl)

1650 - 1580 Medium N-H bending (scissoring)

1465 Medium C-H bending (scissoring)

1250 - 1020 Medium to Weak C-N stretching

910 - 665 Broad, Strong N-H wagging

Mass Spectrometry (MS)
The mass spectrum of decylamine is consistent with the "nitrogen rule," which states that a

molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.

The fragmentation pattern is dominated by alpha-cleavage, a characteristic fragmentation of

aliphatic amines.

Table 4: Mass Spectrometry Data for Decylamine

m/z Relative Intensity Assignment

157 Low [M]⁺ (Molecular Ion)

30 High (Base Peak) [CH₂=NH₂]⁺ (from α-cleavage)
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The base peak at m/z 30 is a result of the cleavage of the C1-C2 bond, leading to the formation

of a stable, resonance-stabilized aminomethyl cation.[2]

Experimental Protocols
The following are detailed methodologies for acquiring the spectral data of decylamine.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of decylamine into a clean, dry NMR tube.

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Cap the NMR tube and gently invert it several times to ensure the sample is completely

dissolved.

Data Acquisition (¹H and ¹³C NMR):

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse angle,

8-16 scans, 2-4 second acquisition time).

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower

natural abundance of ¹³C, a larger number of scans will be required to achieve a good signal-

to-noise ratio.

Infrared (IR) Spectroscopy
Sample Preparation (Liquid Film):
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Place a drop of neat decylamine onto one potassium bromide (KBr) salt plate.

Place a second KBr plate on top of the first, spreading the liquid into a thin film.

Ensure there are no air bubbles in the film.

Data Acquisition:

Place the KBr plates in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty spectrometer.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

The final spectrum should be presented in terms of transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of decylamine (approximately 1 mg/mL) in a volatile organic

solvent such as methanol or acetonitrile.

If using electrospray ionization (ESI), further dilute the sample to a concentration of

approximately 1-10 µg/mL in the same solvent.

Data Acquisition (Electron Ionization - EI):

Introduce the sample into the mass spectrometer, typically via a gas chromatograph (GC-

MS) for separation and subsequent ionization.

The sample is vaporized and then bombarded with a beam of high-energy electrons

(typically 70 eV).

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion, generating the mass spectrum.
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Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic identification of an

unknown sample, such as decylamine.
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Caption: Workflow for the spectroscopic identification of an organic compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b041302?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041302?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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